Lercanidipine-D impurity 2, also known as 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, is a significant impurity associated with the pharmaceutical compound lercanidipine, which is primarily used as a calcium channel blocker for treating hypertension. Understanding this impurity is crucial for ensuring the quality and safety of lercanidipine formulations.
Lercanidipine-D impurity 2 is derived from the synthesis of lercanidipine hydrochloride, where various impurities can form during the manufacturing process. The presence of such impurities is a common concern in pharmaceutical chemistry, necessitating methods to identify and quantify them to comply with regulatory standards .
This compound falls under the category of pharmaceutical impurities. Impurities like Lercanidipine-D impurity 2 can arise from various sources, including raw materials, synthesis conditions, or degradation during storage. It is classified specifically as a nitro-substituted dihydropyridine derivative, which is relevant due to its potential effects on the pharmacological properties of the primary drug .
The synthesis of Lercanidipine-D impurity 2 typically involves hydrolysis reactions using lercanidipine intermediates. A notable method includes the use of sodium hydroxide in an alcohol-water mixture to facilitate hydrolysis at elevated temperatures. The process can be monitored using thin-layer chromatography to ensure the reaction progresses appropriately .
The yield of this synthesis method can reach up to 81% with appropriate conditions .
Lercanidipine-D impurity 2 has a complex molecular structure characterized by a dihydropyridine core substituted with methyl and nitrophenyl groups. Its molecular formula is with a molecular weight of approximately 334.33 g/mol.
Lercanidipine-D impurity 2 can undergo several chemical reactions typical of dihydropyridine derivatives:
The stability and reactivity of Lercanidipine-D impurity 2 are critical for its assessment in pharmaceutical formulations, particularly regarding its potential degradation products during storage or processing.
Lercanidipine acts primarily as a calcium channel blocker, inhibiting calcium ions from entering cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Although Lercanidipine-D impurity 2 does not have therapeutic effects on its own, understanding its formation helps ensure that it does not adversely affect the efficacy or safety profile of lercanidipine .
Lercanidipine-D impurity 2 serves primarily as a reference standard in analytical chemistry for quality control during the manufacturing of lercanidipine formulations. Its identification and quantification are essential for compliance with pharmaceutical regulations set by authorities such as the International Conference on Harmonization. Furthermore, understanding its properties contributes to improving synthesis methods and minimizing impurities in final drug products .
Lercanidipine-D Impurity 2 (CAS 786625-22-7), also designated as Lercanidipine EP Impurity D, is a structurally significant process-related impurity formed during the manufacturing of lercanidipine hydrochloride, a calcium channel blocker used in hypertension treatment. This impurity arises from incomplete esterification or transesterification side reactions during the final synthesis steps, specifically involving the esterification of the dihydropyridine dicarboxylate core [1] [5]. The chemical structure features an ethyl ester group at the C5 position and a bulky 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester group at the C3 position of the dihydropyridine ring, with molecular formula C37H43N3O6 (molecular weight 625.75 g/mol) [1] [10]. Its formation is intrinsically linked to the use of ethanol or ethyl-containing reagents during the synthesis, where incomplete reaction or solvent participation leads to the incorporation of the ethyl ester moiety instead of the intended methyl ester [5] [8].
Table 1: Chemical Identity of Lercanidipine-D Impurity 2
Property | Specification |
---|---|
Chemical Name | 3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Synonyms | Lercanidipine Ethyl Impurity; EP Impurity D |
CAS Number | 786625-22-7 (free base); 210579-71-8 (HCl salt) |
Molecular Formula | C37H43N3O6 |
Molecular Weight | 625.75 g/mol |
Structure Key Features | Ethyl ester at C5; Bulky aminopropylester at C3 |
While primarily classified as a process-related impurity, Lercanidipine-D Impurity 2 can also manifest under specific degradation conditions. Hydrolytic degradation of the methyl ester group in the parent drug can theoretically yield degradation products that might undergo transesterification in the presence of ethanol, forming this impurity [3]. More significantly, oxidative stress conditions (e.g., exposure to peroxide or light) can promote radical-mediated reactions that cleave the methyl ester, creating opportunities for ethyl ester formation if ethanol traces are present in the formulation or environment [2] [6]. The nitroso derivative (N-Nitroso Lercanidipine Impurity D, Mol. Formula C36H40N4O7) represents a further oxidative degradation product potentially linked to the same ester group vulnerability, demonstrating the reactivity of the core structure [6]. Thermal stress under humid conditions (thermal moisture) accelerates hydrolysis and facilitates ester exchange reactions, providing another potential route for Impurity 2 formation during storage [2].
Control of Lercanidipine-D Impurity 2 is mandated under ICH Q3A(R2) and Q3B(R2) guidelines governing impurities in new drug substances and products [1] [7]. As a specified impurity with known toxicity concerns related to its structural similarity to nitrosamine compounds, it falls under stricter control thresholds than unidentified impurities. For lercanidipine hydrochloride (maximum daily dose typically 20 mg), the reporting threshold for impurities is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% [2] [7]. Analytical methods must demonstrate capability to detect and quantify Impurity 2 reliably at these levels. Stability studies conducted according to ICH Q1A(R2) guidelines must specifically monitor Impurity 2 levels under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions to establish shelf-life specifications and ensure impurity levels remain consistently below safety thresholds throughout the product's lifecycle [2].
Table 2: ICH Thresholds Applied to Lercanidipine-D Impurity 2
Threshold Type | Limit (% w/w) | Analytical Requirement |
---|---|---|
Reporting Threshold | ≥ 0.05% | Reliable detection and reporting |
Identification Threshold | ≥ 0.10% | Structure elucidation (e.g., by HPLC, MS) |
Qualification Threshold | ≥ 0.15% | Toxicological assessment or justification |
Specification Threshold | Set based on safety data | Routine QC testing limit (e.g., ≤0.2%) |
Lercanidipine-D Impurity 2 is recognized and controlled under pharmacopeial monographs. The European Pharmacopoeia (EP) explicitly lists it as "Impurity D" and mandates specific identification and qualification in lercanidipine hydrochloride drug substance and product monographs [4] [6]. Similarly, the United States Pharmacopeia (USP) acknowledges it as a significant impurity requiring strict control. While exact pharmacopeial acceptance limits are often proprietary, commercial suppliers of reference standards (e.g., Pharmaffiliates PA 12 09530, SynZeal SZ-L004014, LGC Standards TLCL-175) typically provide material certified to pharmacopeial specifications, indicating its inclusion in official testing frameworks [4] [5] [10]. These reference standards, characterized by CAS 786625-22-7 (free base) or 210579-71-8 (hydrochloride salt), are essential for validated stability-indicating methods like RRLC (Rapid Resolution Liquid Chromatography) that separate and quantify Impurity D alongside other process impurities (LER-1, LER-2, LER-3, LER-4) and degradation products within a 10-minute runtime [2] [8]. The EP typically requires the use of such validated methods capable of resolving and quantifying specified impurities to levels below ICH thresholds, confirming compliance with stringent quality standards.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8